Diheptyl ethylphosphonate

Description

Contextualization within Organophosphorus Compounds Research

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are integral to numerous chemical and biological processes. This class of compounds includes not only synthetic molecules but also vital biomolecules like DNA and RNA. Within the synthetic landscape, organophosphate esters (OPEs) have been extensively utilized as flame retardants, plasticizers, and pesticides. mdpi.comchemicalbook.comsigmaaldrich.com Phosphonates, which are esters of phosphonic acid, are closely related to organophosphates and are distinguished by a direct carbon-to-phosphorus bond. nih.gov

The research into organophosphorus compounds is driven by the desire to tailor their physical and chemical properties for specific applications. The synthesis of various phosphonate (B1237965) esters, including those with different alkyl chain lengths, is a key area of investigation. The length and nature of the alkyl groups significantly influence properties such as viscosity, solubility, and thermal stability, which in turn dictate their suitability for use as, for example, flame retardants or plasticizers. irocoatingadditive.com

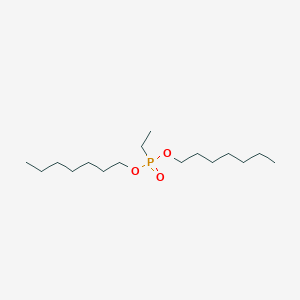

Chemical Structure and Classification within Phosphonate Esters

Diheptyl ethylphosphonate is a dialkyl phosphonate ester. Its structure features a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an ethyl group, and single-bonded to two heptyloxy (-O-C7H15) groups. The general structure of a phosphonate ester is characterized by the formula (RO)2P(O)R', where R and R' are organic groups. In the case of this compound, R is a heptyl group and R' is an ethyl group.

Phosphonate esters are prepared through various synthetic routes, with the Michaelis-Arbuzov reaction being a prominent method. nih.gov This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. For the synthesis of a compound like this compound, one could envision a reaction involving triheptyl phosphite and ethyl iodide, or alternatively, the reaction of diethyl phosphite with heptyl iodide. A well-documented related synthesis is that of diethyl ethylphosphonate, which is formed by the catalytic rearrangement of triethyl phosphite at elevated temperatures, often using ethyl iodide as a catalyst. google.com

The structure of this compound, with its long alkyl chains, suggests it would be a liquid with low water solubility, a characteristic common to many long-chain phosphonate esters. chemicalbook.com

Overview of Research Significance in Modern Chemistry and Materials Science

The significance of phosphonate esters in modern chemistry and materials science is multifaceted. Their applications stem from their inherent properties, which can be fine-tuned by modifying the alkyl or aryl groups attached to the phosphorus atom.

Potential Applications as Plasticizers and Flame Retardants: Organophosphate and phosphonate esters are widely used as plasticizers and flame retardants in polymers. mdpi.comsigmaaldrich.comirocoatingadditive.com The introduction of long alkyl chains, such as the heptyl groups in this compound, can enhance plasticizing efficiency and compatibility with various polymer matrices. While specific research on this compound as a flame retardant is not widely published, related compounds like diethyl ethylphosphonate are known to be effective in this capacity. irocoatingadditive.com The phosphorus content contributes to flame retardancy through mechanisms such as char formation.

Role in Organic Synthesis: Phosphonate esters are valuable reagents in organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. While this compound itself may not be a common reagent, the broader class of phosphonates is crucial in the synthesis of complex organic molecules.

Emerging Applications: Research into long-chain phosphoric acid alkyl esters has indicated their potential as emulsifiers and in applications requiring the reduction of interfacial tension. google.com Furthermore, the unique properties of phosphonate esters make them subjects of interest in the development of novel surfactants and lubricants. researchgate.net The long alkyl chains in this compound could impart surfactant-like properties, making it a candidate for such applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6163-81-1 |

|---|---|

Molecular Formula |

C16H35O3P |

Molecular Weight |

306.42 g/mol |

IUPAC Name |

1-[ethyl(heptoxy)phosphoryl]oxyheptane |

InChI |

InChI=1S/C16H35O3P/c1-4-7-9-11-13-15-18-20(17,6-3)19-16-14-12-10-8-5-2/h4-16H2,1-3H3 |

InChI Key |

RBPHHEPCSXTUGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOP(=O)(CC)OCCCCCCC |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for Diheptyl Ethylphosphonate and Analogous Phosphonate Esters

Established Synthetic Pathways for Phosphonate (B1237965) Esters

Traditional methods for synthesizing phosphonate esters have been refined over many decades and remain fundamental in organophosphorus chemistry.

Michaelis-Arbuzov Rearrangement and Alkylation Reactions

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is the most prominent method for creating a phosphorus-carbon bond. wikipedia.org The classic reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. The process is initiated by the nucleophilic attack of the trivalent phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org This is followed by the subsequent dealkylation of the intermediate by the displaced halide ion, typically via an SN2 mechanism, to yield the final phosphonate ester and a new alkyl halide. wikipedia.orgorganic-chemistry.orgnih.gov

The general mechanism can be summarized as follows:

SN2 Attack: The phosphorus atom of the phosphite attacks the alkyl halide, displacing the halide and forming a phosphonium cation. wikipedia.org

Dealkylation: The displaced halide anion attacks one of the alkoxy carbons of the phosphonium salt, resulting in the final phosphonate ester and an alkyl halide. wikipedia.org

This reaction is broadly applicable for the synthesis of various phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org While highly effective, the reaction with phosphite esters often requires elevated temperatures, commonly between 120 °C and 160 °C. wikipedia.org For the synthesis of a compound like diheptyl ethylphosphonate, a potential pathway could involve the reaction of triheptyl phosphite with ethyl iodide, or more practically, the reaction of triethyl phosphite with a heptyl halide, followed by transesterification if necessary, though the direct reaction with the corresponding alkyl groups is typical. The reactivity of the alkyl halide is a key factor, and primary alkyl halides are generally used. youtube.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Trialkyl Phosphite | Alkyl Halide | Dialkyl Alkylphosphonate | wikipedia.orgorganic-chemistry.org |

| Phosphonite | Alkyl Halide | Phosphinate | wikipedia.org |

| Phosphinite | Alkyl Halide | Phosphine Oxide | wikipedia.org |

Atherton-Todd Phosphorylation and Esterification Protocols

The Atherton-Todd reaction, first reported in 1945, traditionally involves the reaction of a dialkyl phosphite (dialkyl hydrogen phosphonate) with a primary or secondary amine in the presence of a base and carbon tetrachloride to produce phosphoramidates. beilstein-journals.orgnih.gov However, the scope of this reaction has been extended to other nucleophiles, including alcohols, allowing for the synthesis of phosphate (B84403) and phosphonate esters. beilstein-journals.org

The mechanism has been a subject of discussion, but a key intermediate is believed to be a dialkyl chlorophosphate, formed from the dialkyl phosphite and carbon tetrachloride. beilstein-journals.orgrsc.org This reactive intermediate is then attacked by the nucleophile (e.g., an alcohol or its corresponding alkoxide) to yield the final phosphorylated product. A base, such as triethylamine, is typically required to facilitate the reaction. rsc.org

For the synthesis of phosphonate esters, this method provides an alternative route, particularly when direct alkylation via the Michaelis-Arbuzov reaction is not ideal. The process essentially couples a dialkyl phosphite with an alcohol. beilstein-journals.org

| Reactants | Key Reagents | Product | Reference |

| Dialkyl Phosphite, Nucleophile (e.g., Alcohol) | Carbon Tetrachloride, Base (e.g., Triethylamine) | Phosphate/Phosphonate Ester | beilstein-journals.orgnih.gov |

Catalytic Rearrangement of Trialkyl Phosphites (e.g., Triethyl Phosphite)

The synthesis of phosphonate esters can also be achieved through the catalytic rearrangement of a trialkyl phosphite. A notable example is the industrial synthesis of diethyl ethylphosphonate from triethyl phosphite. google.com This process involves heating the trialkyl phosphite in the presence of a catalytic amount of an alkylating agent, such as an alkyl iodide. google.com

In a specific patented process, diethyl ethylphosphonate is formed by heating triethyl phosphite to a temperature above its boiling point (e.g., 175 °C to 185 °C) with ethyl iodide as the catalyst. google.com The triethyl phosphite is added slowly to a "heel" of the product, diethyl ethylphosphonate, to maintain a consistent high temperature and control the exothermic reaction. google.com This method provides a halide-free alternative to the stoichiometric Michaelis-Arbuzov reaction for certain phosphonates. nii.ac.jp

| Starting Material | Catalyst | Product | Process Conditions | Reference |

| Triethyl Phosphite | Ethyl Iodide | Diethyl Ethylphosphonate | 175-185 °C, slow addition to product heel | google.com |

Reactions Involving Dialkyl Hydrogen Phosphonates

Dialkyl hydrogen phosphonates (or dialkyl phosphites) are versatile precursors in phosphonate synthesis. They exist in equilibrium with their trivalent tautomer, dialkoxy(hydroxy)phosphine, which allows them to act as nucleophiles.

One important reaction is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an unsaturated compound, such as an aldehyde, ketone, or imine, typically under basic catalysis. When an aldehyde is used, the product is an α-hydroxyphosphonate. nih.gov

Another key reaction is the Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides to form aryl- or vinylphosphonates. This method significantly expands the range of phosphonates that can be synthesized. organic-chemistry.org

Furthermore, dialkyl phosphonates undergo Michael addition to α,β-unsaturated carbonyl compounds and nitriles. rsc.org These reactions are often promoted by bases (e.g., DBU, CaO) or Lewis acids and provide a route to γ-ketophosphonates and related structures. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Pudovik Reaction | Dialkyl Phosphite, Aldehyde/Ketone | Base | α-Hydroxyphosphonate | nih.gov |

| Hirao Reaction | Dialkyl Phosphite, Aryl/Vinyl Halide | Palladium Catalyst | Aryl/Vinylphosphonate | organic-chemistry.org |

| Michael Addition | Dialkyl Phosphite, α,β-Unsaturated Compound | Base or Lewis Acid | Functionalized Phosphonate | rsc.org |

Advanced Synthetic Techniques and Conditions

To improve reaction efficiency, reduce reaction times, and enhance yields, modern synthetic techniques are increasingly being applied to the synthesis of phosphonate esters.

Microwave-Assisted Synthesis Methodologies

Microwave irradiation has emerged as a powerful tool in organic synthesis, including for the preparation of organophosphorus compounds. researchgate.net The use of microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, and can lead to higher yields and cleaner products compared to conventional heating methods. mdpi.comrsc.org

The Michaelis-Arbuzov reaction, for instance, shows remarkable rate acceleration under microwave irradiation, allowing for the facile synthesis of various phosphonates. researchgate.net Similarly, the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl and vinyl halides can be achieved in less than 10 minutes with microwave assistance. organic-chemistry.org Microwave-assisted protocols have also been developed for the alkylation of phosphonic ester-acid derivatives and for the selective hydrolysis of phosphonate diesters. rsc.orgnih.gov This rapid and efficient heating method is particularly advantageous for reactions that typically require high temperatures and long reaction times. mdpi.com

| Reaction | Heating Method | Reaction Time (Conventional) | Reaction Time (Microwave) | Reference |

| Silyldealkylation of Diethyl Ester | Thermal | Several hours | 2 minutes | mdpi.com |

| Silyldealkylation of Diisopropyl Ester | Thermal | Several hours | 15 minutes | mdpi.com |

| Pd-catalyzed cross-coupling | Thermal | Not specified | < 10 minutes | organic-chemistry.org |

Polymer-Bound Reagents in Phosphonic Acid Esterification

The use of polymer-supported reagents in organic synthesis has garnered significant attention as it simplifies product purification and often allows for the recycling of the reagent. In the context of phosphonic acid esterification, polymers functionalized with phosphonic or phosphoric acid groups serve as solid-phase reagents or catalysts.

The preparation of these functionalized polymers can be achieved through several methods. A primary route is the direct polymerization of a monomer that already contains the desired phosphorus functionality. mdpi.com Alternatively, and more commonly, a pre-formed polymer matrix is functionalized. For instance, chloromethylated styrene-divinylbenzene copolymers are frequently used as a starting material. These can undergo an Arbuzov-type reaction with a trialkyl phosphite, such as triethylphosphite, to yield a polymer with covalently bound phosphonate ester groups. uoc.gr The resulting phosphonate ester-functionalized resin can then be hydrolyzed, typically with hydrochloric acid, to produce the corresponding polymer-supported phosphonic acid. uoc.gr

Other methods for attaching phosphorus functionalities to polymer backbones include:

Phosphorylation: Polymers with hydroxyl groups, like poly(vinyl alcohol), can be reacted with phosphoryl chloride. mdpi.com

Perkow Reaction: This reaction involves a trialkyl phosphite and a haloketone to form a vinyl phosphate, which can be attached to a polymer matrix. mdpi.com

Pudovik Reaction: This involves the addition of compounds with a P-H bond across unsaturated systems like alkenes or carbonyls, offering a versatile path to carbon-phosphorus bond formation on a polymer support. mdpi.com

The primary advantage of using these polymer-supported systems is the elimination of complex purification steps, as the reagent is in a solid phase and can be removed by simple filtration. mdpi.com

Selective Mono- and Diesterification Strategies for Phosphonic Acids

The esterification of phosphonic acids presents a unique challenge because the reaction can produce both monoesters and diesters simultaneously. nih.gov Achieving selectivity for one product over the other is a critical aspect of phosphonate synthesis.

A highly effective strategy for selective esterification relies on temperature control. nih.govresearchgate.netnih.gov Research has demonstrated that using an alkoxy group donor, such as triethyl orthoacetate, allows for the exclusive formation of either the monoester or the diester of a given phosphonic acid simply by adjusting the reaction temperature. nih.govnih.gov

Selective Monoesterification: At lower temperatures, around 30 °C, the reaction between a phosphonic acid and triethyl orthoacetate selectively yields the monoester. The reaction is believed to proceed through an intermediate 1,1-diethoxyethyl ester of the phosphonic acid. nih.govresearchgate.net

Selective Diesterification: At higher temperatures, such as 90 °C, the reaction favors the formation of the diester. At these temperatures, similar intermediates form but are consumed to give the final diester product, sometimes via a stable pyrophosphonate intermediate that is also eventually converted. nih.govresearchgate.net

This temperature-dependent selectivity has been successfully applied to a range of aliphatic and aromatic phosphonic acids, proving to be a general and scalable method. nih.govnih.gov For example, the preparative esterification of butylphosphonic acid with 15 equivalents of triethyl orthoacetate yielded the monoester in 98% yield at 30 °C and the diester in 98% yield at 90 °C. researchgate.net

| Phosphonic Acid | Product | Reaction Temp. (°C) | Reaction Time (h) | Isolated Yield (%) |

| Butylphosphonic acid | Monoethyl ester | 30 | 24 | 98 |

| Butylphosphonic acid | Diethyl ester | 90 | 24 | 98 |

| Benzylphosphonic acid | Monoethyl ester | 30 | 48 | 76 |

| Benzylphosphonic acid | Diethyl ester | 90 | 24 | 98 |

| Octylphosphonic acid | Monoethyl ester | 30 | 24 | 99 |

| Octylphosphonic acid | Diethyl ester | 90 | 24 | 97 |

This table presents selected results from the selective esterification of various phosphonic acids using triethyl orthoacetate, highlighting the effect of temperature on product formation. Data sourced from researchgate.net.

Another approach involves microwave-assisted direct esterification, which has been evaluated for the mono- and diesterification of phenylphosphonic acid. tandfonline.com

Phase-Transfer Catalysis in Dialkyl Alkylphosphonate Synthesis

Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reagents that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). youtube.comyoutube.com The process relies on a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, which acts as a shuttle, transporting one of the reactants (usually an anion) from its native phase into the other phase where the reaction can occur. youtube.comyoutube.com

In the synthesis of phosphonates and other phosphate esters, PTC is particularly useful for reactions involving a salt of a dialkyl phosphate or phosphite and an alkyl halide. The general mechanism involves the phase-transfer catalyst (Q⁺X⁻) exchanging its anion (X⁻) for the phosphate or phosphite anion (Y⁻) present in the aqueous phase. mdpi.com The newly formed lipophilic ion pair (Q⁺Y⁻) then migrates into the organic phase, where the anion (Y⁻) is highly reactive and can undergo a nucleophilic substitution reaction with the organic-soluble alkyl halide (RX) to form the desired phosphonate ester. mdpi.comphasetransfercatalysis.com

This methodology avoids the need for anhydrous conditions or expensive, polar aprotic solvents like DMF. phasetransfercatalysis.com An optimized PTC process would typically involve:

An aqueous solution of an inorganic base (e.g., NaOH, K₂CO₃) and the dialkyl phosphite.

An organic solvent (e.g., toluene) containing the alkyl halide.

A catalytic amount of a phase-transfer catalyst, such as a tetrabutylammonium (B224687) salt. phasetransfercatalysis.com

The catalyst facilitates the transfer of the deprotonated dialkyl phosphite anion into the organic phase to react with the alkyl halide, leading to efficient product formation under mild conditions. mdpi.comphasetransfercatalysis.com

Optimization of Reaction Conditions for Yield and Purity in Phosphonate Synthesis

Achieving high yield and purity in phosphonate synthesis requires careful optimization of various reaction parameters, including temperature, catalyst, solvent, and reagent stoichiometry.

Temperature Control: As detailed in section 2.2.3, temperature is a critical parameter for controlling the selectivity of phosphonic acid esterification. A study on the reaction with triethyl orthoacetate showed that monoesters are formed with high selectivity at 30 °C, while diesters are obtained at 90 °C, both in excellent yields. nih.govnih.gov This demonstrates how a single parameter can be tuned to achieve a specific, high-purity product.

Catalyst and Solvent Systems: The choice of catalyst and solvent can dramatically influence reaction efficiency. In the synthesis of benzyl (B1604629) phosphonates from benzyl halides and dialkyl phosphites, a study optimized conditions by screening various solvents and bases. The combination of potassium iodide (KI) as an additive with potassium carbonate (K₂CO₃) as the base in polyethylene (B3416737) glycol (PEG-400) as the solvent was found to be optimal, providing excellent yields at room temperature. frontiersin.org The KI is believed to facilitate the reaction via an in situ Finkelstein reaction, converting the benzyl chloride or bromide to the more reactive benzyl iodide. frontiersin.org

| Entry | Solvent | Base | Additive (0.3 eq) | Yield (%) |

| 1 | Acetonitrile | K₂CO₃ | - | 45 |

| 2 | Dichloromethane | K₂CO₃ | - | 30 |

| 3 | PEG-400 | K₂CO₃ | - | 70 |

| 4 | PEG-400 | Et₃N | - | 20 |

| 5 | PEG-400 | K₂CO₃ | KI | 92 |

This table shows the optimization of the synthesis of diethyl benzylphosphonate, demonstrating the significant effect of solvent, base, and an additive on the reaction yield. Data sourced from frontiersin.org.

Process Parameters: For industrial-scale synthesis, process parameters are key. In the Arbusov rearrangement of triethyl phosphite to diethyl ethylphosphonate, a process was developed where the reaction is conducted at a temperature above the boiling point of the starting phosphite (175-185 °C). google.com This is achieved by using an initial amount, or "heel," of the final product in the reactor. The triethyl phosphite is then added slowly to maintain the high temperature, ensuring rapid conversion and minimizing side reactions, thus improving both yield and purity. google.com

Advanced Media: The use of novel reaction media like solvate ionic liquids has also been shown to optimize α-aminophosphonate synthesis. These media can lead to very rapid reactions (less than 10 minutes) and high yields, with the product often precipitating directly from the reaction mixture in high purity. researchgate.net

Chemical Reactivity and Reaction Mechanisms of Phosphonate Esters

Hydrolytic Behavior and Degradation Pathways

Phosphonate (B1237965) esters are generally susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. rsc.org This process involves the cleavage of the P-O-C ester bond. tandfonline.com

The hydrolysis of phosphonate esters occurs in a stepwise manner due to the presence of two ester groups. tandfonline.com

Acid-Catalyzed Hydrolysis: In acidic conditions, typically using aqueous hydrochloric or hydrobromic acid, the hydrolysis of dialkyl phosphonates proceeds through two consecutive steps. tandfonline.comtandfonline.com The reaction mechanism is generally considered to be Aac2, involving a nucleophilic attack by water on the protonated ester. tandfonline.com The rate of acid-catalyzed hydrolysis can be influenced by the structure of the alkyl groups; for instance, isopropyl derivatives have been found to hydrolyze faster than methyl esters under these conditions. tandfonline.com However, these reactions can require harsh conditions, such as refluxing with concentrated acid for extended periods. tandfonline.com

Base-Catalyzed Hydrolysis: Under basic or alkaline conditions, hydrolysis also occurs via nucleophilic attack on the phosphorus atom. tandfonline.com The reaction rate is significantly influenced by pH. tandfonline.com In contrast to acid catalysis, the hydrolysis of methyl esters is substantially faster (by a factor of 1000) than that of isopropyl derivatives in basic media. tandfonline.com Alkaline hydrolysis can be slow at room temperature, and increasing the temperature may be too harsh for sensitive molecules. tandfonline.com

Table 1: Factors Influencing Hydrolysis of Phosphonate Esters

| Factor | Influence on Hydrolysis Rate | Citation |

| pH | The rate of hydrolysis is significantly affected by the pH of the medium. | tandfonline.com |

| Alkyl Group Structure | Under acidic conditions, bulkier alkyl groups (e.g., isopropyl) can increase the rate compared to smaller groups (e.g., methyl). | tandfonline.com |

| Alkyl Group Structure | Under basic conditions, smaller alkyl groups (e.g., methyl) lead to a much faster reaction than bulkier groups (e.g., isopropyl). | tandfonline.com |

| Catalyst | Both acids (e.g., HCl, HBr) and bases can catalyze the hydrolysis reaction. | tandfonline.comresearchgate.net |

The hydrolysis of a dialkyl phosphonate, such as Diheptyl ethylphosphonate, is a two-step process that yields distinct products at each stage.

The initial hydrolysis step cleaves one of the ester linkages, resulting in the formation of a phosphonic acid monoester and an alcohol. organic-chemistry.org For this compound, this would produce ethyl heptylphosphonate and heptanol, or diheptyl phosphonate and ethanol, depending on which ester group is cleaved first.

Therefore, the complete hydrolysis of this compound would ultimately produce ethylphosphonic acid and two molecules of heptanol.

Oxidative Reactivity and Environmental Interactions

Phosphonate esters are relatively resistant to spontaneous oxidation but can be degraded by strong oxidizing agents. psu.edu The hydrocarbon portions of the ester groups are often the initial site of oxidative attack. tandfonline.comtandfonline.com

Phosphonate esters can be oxidized by various chemical agents, including iodine in a pyridine-water mixture. rsc.org In industrial settings, such as cooling water systems, strong oxidizing biocides like hypochlorite (B82951) (ClO⁻) and hypobromite (B1234621) (BrO⁻) are used to control microbial growth. tandfonline.com These biocides can cause "collateral damage" by degrading phosphonate-based additives. tandfonline.comuoc.gr The reaction of phosphonates with these biocides can be rapid, though the extent of degradation varies depending on the specific phosphonate structure, biocide dosage, and temperature. tandfonline.comresearchgate.net For example, the degradation of amino-tris-(methylene phosphonate) (AMP) with a hypobromite-based biocide is significantly faster at 43°C than at 25°C. tandfonline.comuoc.gr

The ultimate degradation product from the oxidation of phosphonates is typically orthophosphate (PO₄³⁻). tandfonline.comuoc.gr The oxidation process breaks the stable carbon-phosphorus (C-P) bond. msu.ru Studies on various phosphonates have shown that their reaction with oxidizing biocides leads to the formation of orthophosphate. tandfonline.comresearchgate.net For instance, the degradation of AMP by a biocide results in the production of orthophosphate, with the rate increasing at higher temperatures. uoc.gr In some environmental processes, such as the ozonation of certain phosphonates, 60–70% of the degraded parent compound is converted to phosphate (B84403). ijset.in

In the environment, the degradation of phosphonates is a complex process. While generally resistant to simple hydrolysis and biodegradation, they can be transformed under specific oxidative conditions. wikipedia.orgresearchgate.net Photodegradation of iron (Fe(III)) complexes of phosphonates is a rapid process. wikipedia.orgresearchgate.net Aminopolyphosphonates are also known to oxidize quickly in the presence of manganese (Mn(II)) and oxygen, forming stable breakdown products. wikipedia.orgresearchgate.net During water treatment, ozonation can lead to the rapid disappearance of certain phosphonates, with transformation products including aminomethylphosphonic acid (AMPA) and phosphonoformic acid, in addition to orthophosphate. ijset.in The hydrocarbon part of the ester is often the first to oxidize, which can then lead to polymerization. tandfonline.com

Table 2: Oxidative Degradation of Phosphonates

| Condition/Agent | Effect | Products | Citation |

| Oxidizing Biocides (e.g., ClO⁻, BrO⁻) | Degrades phosphonate structure, breaking the C-P bond. | Orthophosphate | tandfonline.comuoc.gr |

| Iodine/Pyridine-Water | Efficiently oxidizes phosphonate esters. | Corresponding phosphate esters | rsc.org |

| Ozonation | Rapidly degrades certain phosphonates. | Orthophosphate, AMPA, Phosphonoformic acid | ijset.in |

| Photodegradation | Rapid degradation of Fe(III)-phosphonate complexes. | Not specified | wikipedia.orgresearchgate.net |

| Mn(II)/Oxygen | Rapid oxidation of aminopolyphosphonates. | Stable breakdown products | wikipedia.orgresearchgate.net |

Interaction with Reducing Agents and Phosphine (B1218219) Generation

As a general principle for organophosphorus compounds, phosphonate esters are known to react with strong reducing agents. This reaction can lead to the cleavage of the carbon-phosphorus and oxygen-phosphorus bonds, potentially generating phosphine gas (PH₃), which is highly toxic and flammable. The specific conditions, reaction rates, and product yields for this compound are not documented in available literature.

Complexation and Coordination Chemistry with Metal Ions

The ability of phosphonate esters to act as ligands in coordination complexes with metal ions is an area of active research. The phosphorus and oxygen atoms in the phosphonate group can donate electrons to form coordinate bonds with metal centers.

Ligand Design and Binding Mechanisms (Cation Exchange, Solvation, Chelation)

In the broader context of phosphonate chemistry, ligand design often focuses on the ability of the phosphonate group to bind metal ions through various mechanisms. These can include cation exchange, where the phosphonate displaces other ligands, solvation, where the phosphonate ester becomes part of the metal ion's solvation shell, and chelation, where multiple atoms from the phosphonate ligand bind to a single metal ion, forming a stable ring structure. Research has not specifically detailed the binding mechanisms of this compound with any particular metal ions.

Supramolecular Binding with Metallosupramolecular Architectures (e.g., Nanojars)

A notable area of research in phosphonate chemistry involves their incorporation into large, self-assembled structures known as metallosupramolecular architectures. One such example is the formation of "nanojars," which are large, container-like molecules that can encapsulate other ions or molecules. These structures are typically formed from the deprotonated phosphonic acid, not the ester form. While this is a significant area of research for phosphonates in general, there is no specific information available describing the participation of this compound in the formation of such nanojar structures.

Advanced Applications and Functionalization of Phosphonate Esters in Chemical Engineering and Materials Science

Application as Flame Retardants (drawing from Diethyl Ethylphosphonate research)

The efficacy of phosphonate (B1237965) esters as flame retardants is well-documented, with diethyl ethylphosphonate (DEEP) serving as a key compound in research and application. These compounds offer an environmentally friendlier alternative to halogenated flame retardants. irocoatingadditive.com

Phosphonate esters like diethyl ethylphosphonate primarily function in the gas phase as flame retardants. When exposed to heat, they decompose and release phosphorus-containing radicals, such as PO• and HPO•. mdpi.com These highly active radicals interrupt the combustion chain reactions in the gas phase by scavenging key radicals like H• and OH• that propagate the flame. This "quenching" effect is a hallmark of their flame retardant action. mdpi.com The introduction of these non-flammable compounds into materials can effectively reduce the risk of fire and explosion. cip.com.cn

In many polymer systems, the use of a single flame retardant is insufficient to meet stringent fire safety standards. mdpi.com Research has shown that diethyl ethylphosphonate exhibits significant synergistic effects when combined with other flame retardants, particularly in rigid polyurethane (RPUF) foams. mdpi.comresearchgate.net For instance, when used with ammonium (B1175870) polyphosphate (APP), a condensed-phase flame retardant, a powerful synergistic system is created. mdpi.com APP promotes the formation of a protective intumescent char layer on the polymer surface, while DEEP acts in the gas phase to quench the flame. mdpi.com This dual-action approach has been shown to significantly improve the flame retardancy of RPUF, achieving higher Limiting Oxygen Index (LOI) values and better ratings in vertical burning tests. mdpi.com The combination of DEEP with expandable graphite (B72142) and other additives has also been explored to enhance char expansion and reduce smoke production in polyisocyanurate-polyurethane foams. researchgate.net

Table 1: Flame Retardancy of Rigid Polyurethane Foams with APP and DEEP mdpi.com

| Formulation | LOI (%) | Vertical Burning Test Rating | Total Heat Release (MJ/m²) |

|---|---|---|---|

| Pristine RPUF | 19.5 | N/A | 32.15 |

Beyond their flame retardant properties, phosphonate esters like diethyl ethylphosphonate also serve as high-efficiency plasticizers. irocoatingadditive.com Plasticizers are additives that increase the flexibility and durability of polymers. youtube.com DEEP, with its low viscosity and good solubility in many organic solvents, can be incorporated into polymer matrices to reduce stiffness and improve processability. irocoatingadditive.comirocoatingadditive.com This dual functionality of flame retardancy and plasticization makes it a valuable additive in the production of materials like polyurethane foams, unsaturated polyester (B1180765) resins, and epoxy resins. irocoatingadditive.com The use of plasticizers can lower the tensile strength and increase the elongation of a film, tailoring the mechanical properties for specific applications. epa.gov

Function as Scale Inhibitors in Aqueous Systems

Inhibition of Sparingly Soluble Salt Formation (e.g., Calcium Carbonate, Calcium Phosphate)

Phosphonates, a class of organophosphorus compounds, are recognized for their effectiveness in preventing the formation of mineral scales, such as calcium carbonate and calcium sulfate (B86663), which pose significant challenges in various industrial processes. google.comresearchgate.net Their ability to inhibit scale formation, even at substoichiometric concentrations, makes them valuable in applications like water treatment and desalination. google.comrsc.org

The mechanism of inhibition primarily involves the adsorption of phosphonate molecules onto the active growth sites of mineral crystals. This adsorption disrupts the crystallization process, slowing down or preventing further growth. rsc.org For instance, diphosphonates have been shown to significantly reduce the rate of calcium carbonate crystallization at concentrations as low as 10⁻⁷ mol dm⁻³. rsc.org This inhibitory effect is observed in both spontaneous precipitation and in solutions where seed crystals are present. rsc.org The presence of these additives can markedly increase the induction period before precipitation occurs, highlighting their role in hindering the initial stages of scale formation. rsc.org

The effectiveness of a phosphonate inhibitor is not solely dependent on the number of phosphonate groups in the molecule but also on its stereochemical compatibility with the crystal lattice of the forming mineral. ugr.es For example, in the case of sodium sulfate crystallization, aminotris(methylenephosphonic acid) (ATMP) can be a more effective inhibitor than diethylenetriaminepentakis(methylphosphonic acid) (DTPMP), despite having fewer phosphonate groups, due to a better structural match with the mirabilite crystal surface. ugr.es

Crystal Growth Inhibition and Modification Mechanisms

Phosphonate esters and other organophosphorus compounds employ several mechanisms to inhibit and modify the growth of mineral crystals. A primary mechanism is the "step pinning" or "step blocking" mode of action. rsc.orgnih.gov In this process, the inhibitor molecules adsorb onto the crystal surfaces, particularly at the active growth sites like kinks and steps. This adsorption physically obstructs the addition of further growth units, thereby slowing or halting the advancement of crystal layers. ugr.esrsc.org

The efficacy of an inhibitor is closely tied to its adsorption energy on the crystal surface. nih.govresearchgate.net A single, nonempirical parameter representing this adsorption energy can be used in microkinetic models to quantitatively reproduce experimental data and determine the dominant inhibition mechanism for a given inhibitor. researchgate.net For many inorganic inhibitors, this step-blocking mechanism is the primary mode of action. nih.gov

In addition to step blocking, some inhibitors can also function by complexing with ions in the solution. nih.gov This reduces the supersaturation of the solution by decreasing the concentration of available growth units, thus indirectly inhibiting crystal growth. rsc.orgnih.gov The dominant mechanism, whether step blocking or solution complexing, depends on the specific inhibitor and the solution conditions. nih.gov For instance, studies have shown that for small organic acids, solution complexing is the main inhibition pathway, while for inorganic species like sulfate, step blocking is the sole mechanism. nih.gov

Stability and Tolerance in Water Treatment Conditions

The effectiveness of phosphonate-based scale inhibitors is also contingent on their stability and tolerance to the often harsh conditions encountered in water treatment processes, such as varying pH and the presence of other chemicals. The pH of the solution can significantly influence the performance of phosphonate inhibitors. For example, the inhibition of mirabilite (a hydrated form of sodium sulfate) crystallization by certain phosphonates is promoted at moderately alkaline pH (8-8.5), whereas at a more neutral pH (6.4), these same phosphonates can actually promote crystallization. ugr.es

The chemical structure of the phosphonate itself plays a crucial role in its stability and effectiveness under different conditions. The development of novel scale inhibitors often focuses on creating molecules with enhanced stability and performance across a wider range of temperatures and water compositions.

Application as Surfactants and Flotation Collectors (drawing from Dihexyl phosphonate research)

While specific research on diheptyl ethylphosphonate as a flotation collector is limited, the principles of using phosphonates in this capacity can be understood by examining related compounds like dihexyl phosphonate. Flotation is a critical process in mineral beneficiation, where collectors are used to selectively render certain mineral surfaces hydrophobic, allowing them to attach to air bubbles and be separated from the unwanted gangue minerals. colonialchem.com

The effectiveness of a collector is determined by its ability to adsorb onto the target mineral surface. researchgate.net This adsorption can be influenced by various factors, including the chemical composition of the mineral surface and the molecular structure of the collector. researchgate.net

Surface Adsorption Mechanisms on Mineral Surfaces

The adsorption of phosphonate-based collectors onto mineral surfaces is a complex process governed by a combination of physical and chemical interactions. researchgate.net These can include electrostatic interactions, chemical bonding, and hydrophobic interactions. researchgate.net

The surface chemistry of the mineral plays a pivotal role. For instance, the presence of metal ionic species on the mineral surface can significantly promote the adsorption of surfactants. researchgate.net In some cases, the surface may be "activated" by pre-adsorbing metal ions to enhance collector adsorption. researchgate.net

The molecular structure of the collector, including the nature of its functional groups and the length of its hydrocarbon chains, dictates its affinity for specific mineral surfaces. nih.gov Systematic studies varying the molecular structure of phosphonic acids have shown that both steric and electronic effects influence their adsorption behavior on metal surfaces. nih.gov These studies have identified different steady-state adsorption modes, ranging from physisorbed layers that limit dissolution to chemisorbed layers that are quasi-inhibiting. nih.gov

Computational Studies of Collector-Mineral Interactions

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are increasingly used to investigate the interactions between collectors and mineral surfaces at the molecular level. rsc.orgresearchgate.net These studies provide valuable insights into the adsorption mechanisms and can help in the rational design of more effective and selective collectors.

Quantum chemical calculations can be used to characterize the complexes formed between phosphonate ligands and metal ions in solution, which is a crucial step in understanding the adsorption process. researchgate.net These calculations can also help in interpreting experimental data from techniques like infrared spectroscopy. osti.gov

Computational studies have been employed to estimate the interaction energies between phosphonate-based ligands and metal cations, revealing how the structure of the ligand influences the stability of the resulting coordination polymers. rsc.org Such insights are valuable for designing collectors with tailored properties for specific mineral separations.

Function as Chemical Warfare Agent Simulants (drawing from Dihexyl methylphosphonate (B1257008) research)

Due to the extreme toxicity of chemical warfare agents (CWAs), simulants are essential for research, training, and the development of decontamination procedures. nih.govnih.gov These simulants are compounds that mimic the physicochemical properties of actual CWAs but are significantly less toxic. nih.gov Organophosphorus compounds, such as dialkyl phosphonates, are often used as simulants for nerve agents like sarin (B92409) and soman (B1219632).

The selection of a suitable simulant involves a careful evaluation of its physicochemical properties, such as volatility, water solubility, and persistence, to ensure it accurately represents the behavior of the target CWA. nih.gov For instance, diethyl malonate has been identified as a suitable simulant for soman due to its similar water solubility, although it has different persistence and volatility characteristics. nih.gov

The interaction of CWA simulants with various materials is a key area of study for developing effective decontamination technologies. For example, the reaction of DMMP with metal-organic frameworks (MOFs) has been investigated to understand the mechanisms of CWA capture and degradation. osti.gov These studies have shown that DMMP can adsorb onto the MOF surface through hydrogen bonding and can also undergo chemical reactions, such as nucleophilic attack, leading to its decomposition. osti.gov

Spectroscopic and Computational Characterization of Phosphonate Structures and Reactivity

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the structural elucidation and analysis of phosphonate (B1237965) compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), Near Infrared (NIR) Spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the molecular structure, bonding, and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H NMR, ³¹P NMR)

NMR spectroscopy is a cornerstone technique for the structural characterization of organophosphorus compounds. Both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly informative.

¹H NMR provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. For a compound like diheptyl ethylphosphonate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group directly attached to the phosphorus atom and the two heptyl chains of the ester groups. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal the neighboring protons.

³¹P NMR is highly specific to the phosphorus nucleus and is extremely useful for identifying and quantifying phosphonate compounds. The chemical shift of the phosphorus atom is sensitive to its electronic environment. For dialkyl phosphonates, the ³¹P NMR signal typically appears in a characteristic region of the spectrum. For instance, the ³¹P NMR chemical shift of diethyl ethylphosphonate is reported to be around +32 ppm relative to an 85% H₃PO₄ standard. jk-sci.com It is anticipated that the chemical shift for this compound would be in a similar range, with minor shifts due to the longer alkyl chains.

Table 1: Predicted ¹H NMR and ³¹P NMR Data for this compound (Analogous to Diethyl Ethylphosphonate)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 0.9 | Triplet | -CH₃ of heptyl groups |

| ¹H | ~ 1.1 | Triplet of doublets | -CH₃ of ethyl group |

| ¹H | ~ 1.2-1.4 | Multiplet | -(CH₂)₅- of heptyl groups |

| ¹H | ~ 1.6 | Multiplet | -OCH₂CH ₂- of heptyl groups |

| ¹H | ~ 1.8 | Multiplet | -PCH ₂CH₃ of ethyl group |

| ¹H | ~ 4.0 | Multiplet | -OCH ₂- of heptyl groups |

This table presents predicted data based on the known spectral characteristics of similar phosphonate compounds.

NMR spectroscopy is also invaluable for monitoring the progress of reactions, such as the Michaelis-Arbuzov or Michaelis-Becker reactions used to synthesize phosphonates. wikipedia.orgwikipedia.org By taking spectra at different time points, the disappearance of reactant signals and the appearance of product signals can be tracked, allowing for the determination of reaction kinetics and optimization of reaction conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In phosphonates, characteristic absorption bands arise from the vibrations of specific bonds. The most prominent of these is the strong absorption band corresponding to the P=O (phosphoryl) stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹. The exact position of this band can be influenced by the nature of the alkyl groups attached to the phosphorus atom and the ester oxygens.

Other key absorption bands for this compound would include those for the P-O-C and C-H bonds. The P-O-C stretching vibrations are usually found in the 1000-1100 cm⁻¹ region, while the C-H stretching and bending vibrations of the alkyl chains would be observed around 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 2850-2960 | Strong | C-H stretching (alkyl chains) |

| ~ 1470 | Medium | C-H bending (alkyl chains) |

| ~ 1250 | Strong | P=O stretching |

This table presents expected data based on the known spectral characteristics of similar phosphonate compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interaction Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While less commonly used for routine characterization of simple molecules like this compound in its pure form, XPS can be highly valuable for studying the interaction of phosphonates with surfaces.

For instance, if this compound were used as a surface modifying agent or a lubricant, XPS could be employed to analyze the composition and chemical bonding of the resulting thin film. The core level spectra of phosphorus (P 2p), oxygen (O 1s), and carbon (C 1s) would provide information about the chemical environment of these elements, confirming the presence of the phosphonate and indicating the nature of its interaction with the substrate.

Near Infrared (NIR) Spectroscopy for Quantitative Determinations

NIR spectroscopy utilizes the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm). While the absorption bands in this region are typically broad overtones and combination bands of the fundamental vibrations found in the mid-infrared region, NIR spectroscopy offers advantages in terms of sample penetration and the ability to analyze samples directly without preparation.

For industrial applications involving this compound, NIR spectroscopy could be a powerful tool for quantitative analysis. For example, it could be used for the at-line or in-line monitoring of the concentration of this compound in a product stream or to determine its purity. Chemometric models would be developed to correlate the NIR spectra with the concentration of the analyte, enabling rapid and non-destructive analysis.

Mass Spectrometry (MS and MS/MS) for Identification of Compounds and Transformation Products

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely occur at the P-C and P-O bonds, as well as along the alkyl chains. Common fragmentation pathways for phosphonates involve the loss of the alkyl groups from the ester and the ethyl group attached to the phosphorus.

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information. In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected and then fragmented, and the resulting fragment ions are analyzed. This can help to confirm the connectivity of the molecule and to differentiate between isomers. For example, the fragmentation pattern of the [M+H]⁺ ion of diethyl ethylphosphonate shows characteristic losses of ethylene. nih.gov A similar fragmentation pattern, with losses of heptene (B3026448), would be expected for this compound.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M-C₇H₁₄+H]⁺ | Loss of a heptene molecule |

| [M-2(C₇H₁₄)+H]⁺ | Loss of two heptene molecules |

This table presents predicted data based on the known fragmentation patterns of similar phosphonate compounds.

Advanced Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the properties and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the electronic structure and geometry of the molecule.

These computational approaches can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms in this compound.

Predict spectroscopic properties: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters that can be compared with experimental data (when available) or used for predictive purposes.

Analyze electronic properties: Investigate the distribution of electron density, molecular orbitals, and electrostatic potential to understand the molecule's reactivity and intermolecular interactions.

Model reaction mechanisms: Simulate the pathways of synthetic reactions, such as the Michaelis-Arbuzov reaction, to understand the transition states and intermediates involved, which can aid in optimizing reaction conditions.

While specific computational studies on this compound are not found in the searched literature, the principles of computational chemistry are broadly applicable to this class of compounds. Such studies would provide valuable insights into its structure-property relationships.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Binding Energy Calculations

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic behavior of molecules. nih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights into the stability and reactivity of compounds like this compound.

Electronic Structure and Reactivity Descriptors:

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO energy values and their difference (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability, while a small gap indicates a more reactive molecule. For instance, in a study on dinaphthodiospyrol S, the HOMO, LUMO, and energy gap were calculated to be -6.39 eV, -3.51 eV, and 2.88 eV, respectively, indicating a potential for intramolecular charge transfer. nih.gov

Reactivity Prediction and Binding Energy:

The molecular electrostatic potential (MEP) is another key parameter derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of a molecule, identifying regions that are prone to electrophilic or nucleophilic attack. nih.gov For example, the oxygen atoms in a phosphonate group would likely exhibit a negative potential, making them favorable sites for electrophilic interactions. nih.gov Furthermore, DFT can be employed to calculate the binding energies between a phosphonate and other molecules or surfaces, which is critical for understanding its environmental fate and potential for interaction with biological systems. Molecular docking studies, often used in conjunction with DFT, can predict the binding affinity and interactions of a molecule within the active site of an enzyme, as demonstrated in the study of dinaphthodiospyrol S with xanthine (B1682287) oxidase, which showed strong hydrogen bond and H-pi interactions. nih.gov

| DFT-Calculated Parameter | Significance | Example Application (from related studies) |

| HOMO Energy | Indicates the electron-donating ability of a molecule. | Used to understand the intramolecular charge transfer in dinaphthodiospyrol S. nih.gov |

| LUMO Energy | Indicates the electron-accepting ability of a molecule. | Used to understand the intramolecular charge transfer in dinaphthodiospyrol S. nih.gov |

| HOMO-LUMO Gap | Correlates with the chemical reactivity and kinetic stability of a molecule. | The calculated energy gap of 2.88 eV for dinaphthodiospyrol S suggested its stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies the electrophilic and nucleophilic sites within a molecule. | Analysis of dinaphthodiospyrol S showed negative potential around oxygen atoms, indicating sites for electrophilic attack. nih.gov |

| Binding Energy | Quantifies the strength of interaction between two or more molecules. | Docking studies of dinaphthodiospyrol S with an enzyme active site yielded a binding score of -7.678 kcal/mol. nih.gov |

Molecular Dynamics Simulations for Interfacial and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the behavior of phosphonates like this compound in various environments, such as in solution or at interfaces.

Interfacial and Solution Behavior:

MD simulations can model the interactions between phosphonate molecules and their surrounding solvent, revealing how these compounds behave in different phases. For example, a study on the related organophosphorus extractants di-(2-ethylhexyl)phosphoric acid (D2EHPA) and tributylphosphate (TBP) in dodecane (B42187) used MD simulations to investigate water extraction. figshare.com The simulations showed that water molecules act as bridges between the extractant molecules, promoting the formation of ordered aggregates in the organic phase. figshare.com This type of insight is crucial for understanding how this compound might behave in solvent extraction processes or in environmental systems where it may partition between aqueous and organic phases.

The simulations also revealed that in the organic phase, approximately 80% of the water's hydrogen bonds were with the extractant molecules rather than with other water molecules. figshare.com This highlights the ability of MD simulations to provide a molecular-level picture of interactions that govern the macroscopic properties of these systems. By applying similar MD simulation techniques to this compound, one could predict its aggregation behavior, its partitioning across interfaces, and its interactions with other molecules in complex mixtures.

| MD Simulation Finding | Significance | Example from a Study on a Related System (D2EHPA/TBP) |

| Free Energy Calculations | Quantify the thermodynamics of processes like solvent extraction. | The calculated free energies for water extraction were in quantitative agreement with experimental results. figshare.com |

| Aggregation Behavior | Reveals how molecules associate in solution. | Simulations showed that the presence of water promotes the formation of reverse micellar aggregates in the organic phase. figshare.com |

| Hydrogen Bonding Analysis | Details the specific interactions between molecules. | It was found that water acts as a bridge between extractant molecules rather than forming an aqueous core. figshare.com |

| Interfacial Structure | Describes the arrangement of molecules at the boundary between two phases. | The simulations provided insights into the molecular interactions that cause differences in water extraction between D2EHPA and TBP. figshare.com |

In Silico Spectral Databases for Compound Identification and Transformation Product Screening

The identification of known and unknown chemical compounds in environmental and biological samples is a significant analytical challenge. In silico spectral databases, which contain computationally predicted spectra, are becoming an indispensable tool for this purpose, especially when authentic reference standards are unavailable. nih.gov

Compound Identification and Transformation Product Screening:

For a compound like this compound, an in silico spectral database would contain predicted mass spectra (MS) and tandem mass spectra (MS/MS) generated from its chemical structure. These predicted spectra can then be compared against experimental data obtained from high-resolution mass spectrometry (HRMS) analysis of a sample to tentatively identify the compound. nih.gov

The process often involves using algorithms, such as the Competitive Fragmentation Modeling (CFM) algorithm, which predicts both the mass-to-charge ratio (m/z) and the intensity of fragment ions based on machine learning from a training set of known spectra. nih.gov This approach is not only useful for identifying the parent compound but also for screening for its potential transformation products that may be formed through biotic or abiotic processes in the environment. nih.gov Publicly available databases like PubChem also house computed properties and links to experimental or predicted spectra for related compounds like diethyl ethylphosphonate, which can aid in the identification process. nih.gov

| Data Type in In Silico Database | Description | Utility in Compound Identification |

| Computed Molecular Formula and Weight | The exact chemical formula and monoisotopic mass of the compound. | Used for initial filtering of high-resolution mass spectrometry data. nih.gov |

| Predicted Mass Spectra (MS) | A computationally generated mass spectrum of the intact molecule. | Helps in confirming the molecular weight of a suspected compound. nih.gov |

| Predicted Tandem Mass Spectra (MS/MS) | Predicted fragmentation pattern of the molecule. | Crucial for structural elucidation and confident identification by matching with experimental MS/MS data. nih.gov |

| Computed Physicochemical Properties | Includes properties like logP, polar surface area, and number of rotatable bonds. | Can be used to predict the chromatographic retention time and to cross-validate tentative identifications. nih.gov |

| InChI and SMILES Strings | Standardized chemical identifiers. | Ensures unambiguous identification and facilitates database searching. nih.gov |

Environmental Fate and Advanced Degradation Studies

Environmental Persistence and Degradation Pathways

The stability of diheptyl ethylphosphonate in the environment is not absolute; it is susceptible to breakdown through several abiotic and biotic routes. The primary degradation pathways include hydrolysis in water, oxidation by reactive chemical species, and breakdown by microorganisms. geoscienceworld.org The rate and extent of its degradation are influenced by environmental factors such as pH, temperature, and the presence of specific microbial communities. geoscienceworld.org

Hydrolysis is a primary mechanism for the abiotic degradation of organophosphorus esters in aquatic systems. oup.com For phosphonate (B1237965) esters like this compound, this process involves the cleavage of the P-O-C ester bonds. The reaction is a nucleophilic substitution at the phosphorus center. researchgate.net

The rate of hydrolysis for organophosphate triesters is significantly dependent on the pH of the water. nih.govrsc.org While generally slow in neutral or acidic conditions, the rate increases substantially under alkaline (basic) conditions due to the increased concentration of the hydroxide (B78521) ion (OH-), a strong nucleophile. nih.govnih.govacs.org The degradation proceeds in a stepwise manner, first cleaving one of the heptyl ester groups to form a di-ester, followed by the cleavage of the second heptyl group to yield the corresponding mono-ester and, ultimately, ethylphosphonic acid and heptanol. nih.gov Organophosphate diesters are generally more resistant to further hydrolysis than the initial triesters. nih.gov

Table 1: Effect of pH on Hydrolytic Degradation of Organophosphorus Esters

| pH Condition | Relative Rate of Hydrolysis | Dominant Mechanism |

|---|---|---|

| Acidic (pH < 7) | Slow | Acid-catalyzed hydrolysis |

| Neutral (pH = 7) | Very Slow | Neutral hydrolysis |

| Alkaline (pH > 7) | Rapid | Base-catalyzed (OH⁻) hydrolysis nih.govacs.org |

Oxidative processes, particularly through reactions with highly reactive species like hydroxyl radicals (•OH), contribute significantly to the degradation of organophosphorus compounds in the environment. nih.govnih.gov Hydroxyl radicals can be generated photochemically in surface waters and are the primary oxidant in advanced oxidation processes (AOPs) used for water treatment. nih.gov Organophosphorus pesticides have been shown to react rapidly with hydroxyl radicals, with second-order rate constants typically in the range of 10⁹ M⁻¹ s⁻¹. nih.govnih.govcapes.gov.br

Ozonation is another oxidative process that can degrade organophosphorus compounds, either through direct reaction with ozone or indirectly via the hydroxyl radicals produced from ozone decomposition. nih.govnih.govresearchgate.net The oxidation of this compound is expected to attack the P-O-alkyl bonds and the aliphatic heptyl chains. oup.com This can lead to the formation of a variety of by-products, including the corresponding oxon from any potential P=S impurities, hydroxylated derivatives on the alkyl chains, and smaller carboxylic acids from the cleavage of the heptyl groups. capes.gov.brmdpi.com In some cases, the transformation products of ozonation can be as persistent or toxic as the parent compounds. semanticscholar.org

Table 2: Potential Oxidative Degradation By-products of this compound

| Degradation Process | Oxidant | Potential By-products |

|---|---|---|

| Advanced Oxidation | Hydroxyl Radical (•OH) | Ethylphosphonic acid, Heptanol, Hydroxylated heptylphosphonates, Shorter-chain carboxylic acids nih.govcapes.gov.br |

| Ozonation | Ozone (O₃), •OH | Ethylphosphonic acid, Heptanol, Ketones, Aldehydes nih.govresearchgate.netmdpi.com |

Biodegradation is a crucial pathway for the ultimate removal of phosphonates from the environment. researchgate.net This process relies on the ability of microorganisms to use the compound as a source of essential nutrients, primarily phosphorus. tamu.edu Phosphonates are characterized by a highly stable carbon-phosphorus (C-P) bond, which is resistant to chemical hydrolysis and photolysis. tamu.edunih.gov

Microorganisms, however, have evolved specific enzymatic pathways to cleave this bond. nih.govmsu.ru The two major pathways are:

Phosphonatase (or phosphonate hydrolase) pathway: Certain enzymes can directly hydrolyze the C-P bond in specific activated phosphonates, such as phosphonoacetaldehyde, to yield an organic product and inorganic phosphate (B84403). tamu.edumsu.ru

C-P Lyase pathway: This is a more complex, multi-protein enzyme system that can cleave the C-P bond in a wide range of phosphonates, including non-activated alkylphosphonates. msu.rumdpi.com This pathway is considered fundamentally important for the degradation of environmental phosphonates. nih.gov

Bacteria are the primary organisms responsible for phosphonate biodegradation, with numerous species from genera such as Pseudomonas, Burkholderia, Arthrobacter, and Rhodobacter having been identified as capable of degrading these compounds. nih.govmsu.rudocumentsdelivered.com The breakdown of this compound would likely involve initial hydrolysis of the ester bonds by phosphotriesterases, followed by cleavage of the C-P bond of the resulting ethylphosphonic acid by microorganisms possessing the C-P lyase pathway. oup.comnih.gov

Transformation Products in Complex Environmental Matrices

When this compound is released into the environment, it degrades into various transformation products (TPs). The identity and concentration of these TPs depend on the specific environmental compartment (e.g., soil, water, sediment) and the dominant degradation pathway. geoscienceworld.org

In aquatic environments, the primary TPs from hydrolysis would be heptanol and ethylphosphonic acid . nih.gov Oxidative processes could generate more complex molecules, including hydroxylated derivatives of the parent compound or its hydrolyzed products. nih.gov

In soil, the fate is more complex due to strong adsorption possibilities. Organophosphorus compounds can bind to soil components like organic matter and clay minerals, which can affect their availability for degradation. geoscienceworld.org The primary transformation products from microbial activity would be similar to those in aquatic systems: heptanol and ethylphosphonic acid , with the latter being further mineralized to inorganic phosphate and ethane by bacteria possessing the C-P lyase pathway. documentsdelivered.com It is important to consider these TPs in environmental risk assessments, as they may exhibit different mobility, persistence, and toxicity compared to the parent compound. york.ac.uk

Methodologies for Environmental Fate Prediction and Mitigation Strategies

Predicting the environmental behavior of chemicals like this compound is essential for regulatory assessment. researchgate.net Due to the cost and time required for extensive experimental studies, computational methods are increasingly used. nih.gov

Quantitative Structure-Activity Relationships (QSARs): These are in-silico models that predict the physicochemical properties, environmental fate (e.g., degradation half-life), and toxicity of chemicals based on their molecular structure. nih.govecetoc.orguninsubria.it By analyzing a dataset of related compounds with known properties, a QSAR model can estimate the behavior of a new or untested chemical like this compound. researchgate.netnih.gov The models are built on molecular descriptors and validated to ensure their predictive power. researchgate.netnih.gov

Several strategies exist for the remediation of sites contaminated with organophosphorus compounds. researchgate.net

Bioremediation: This approach uses the metabolic capabilities of microorganisms or their enzymes to break down contaminants into less harmful substances. researchgate.netnih.gov It is considered an eco-friendly and cost-effective method. researchgate.net This can involve bioaugmentation (introducing specific microbes to a site) or the use of purified enzymes like phosphotriesterases. nih.govusda.gov

Chemical Decontamination: This involves the use of chemical reagents to neutralize the contaminant. For organophosphorus esters, alkaline hydrolysis using agents like sodium hydroxide is an effective method, though it can be corrosive. nih.gov Advanced oxidation processes (AOPs) that generate hydroxyl radicals are also highly effective at destroying these compounds. nih.gov

Physical Mitigation: This involves physically removing or containing the contaminant. Adsorption onto materials like activated carbon or specific minerals can be used to treat contaminated water. nih.gov In agricultural settings, creating wetlands or buffer zones can help mitigate pesticide runoff into surface waters. researchgate.net

Table 3: Summary of Mitigation Strategies for Organophosphorus Contamination

| Strategy | Method | Description |

|---|---|---|

| Bioremediation | Microbial Degradation | Utilizes bacteria and fungi to metabolize the compound. researchgate.net |

| Enzymatic Degradation | Employs purified enzymes (e.g., phosphotriesterases) to hydrolyze the compound. nih.gov | |

| Chemical Decontamination | Alkaline Hydrolysis | Uses strong bases to accelerate the breakdown of ester bonds. nih.gov |

| Advanced Oxidation Processes (AOPs) | Uses powerful oxidants like •OH to destroy the organic molecule. nih.gov | |

| Physical Mitigation | Adsorption | Binds the contaminant to a solid matrix like activated carbon for removal. nih.gov |

| Constructed Wetlands | Uses natural processes in a controlled wetland environment to filter and degrade contaminants from water. researchgate.net |

Future Research Directions and Emerging Applications of Diheptyl Ethylphosphonate and Analogues

Development of Novel Phosphonate-Based Architectures with Tunable Properties

A significant future direction lies in using diheptyl ethylphosphonate and similar long-chain phosphonates as building blocks for complex, functional architectures. The phosphonate (B1237965) group's ability to coordinate with metal ions is well-established, forming the basis for materials like metal-organic frameworks (MOFs) and layered metal phosphonates. researchgate.netmdpi.com

Self-Assembled Monolayers and Bilayers: The amphiphilic nature of this compound, with its hydrophilic P=O head and hydrophobic heptyl tails, makes it an ideal candidate for creating self-assembled monolayers on various substrates. These layers could be used to modify surface properties, providing corrosion resistance, lubrication, or biocompatibility. Research into zinc alkyl phosphates has already demonstrated the formation of 1D polymeric chains and 2D layered structures, with the potential for exfoliation into single nanosheets. rsc.org The longer heptyl chains of this compound would be expected to enhance van der Waals interactions, leading to more ordered and stable layered assemblies.

Metal-Organic Frameworks (MOFs): While carboxylates are the most common linkers in MOF chemistry, phosphonates are gaining interest due to the exceptional stability they can impart to the resulting frameworks. mdpi.com Future work could explore the integration of this compound or its corresponding phosphonic acid into MOF structures. The long, flexible heptyl chains could create unique pore environments with specific affinities for guest molecules, leading to applications in gas separation, storage, and selective catalysis. The thermal lability of the alkyl groups could also be exploited to synthesize ceramic metal phosphates at lower temperatures. rsc.org

Hybrid Polymeric Materials: Incorporating this compound into polymer matrices can create materials with tailored properties. For instance, its plasticizing effect can be combined with flame retardancy, a known application for its shorter-chain analogue, diethyl ethylphosphonate (DEEP). tandfonline.com Research could focus on synthesizing novel copolymers where the phosphonate moiety is chemically bonded to the polymer backbone, preventing leaching and ensuring long-term performance.

A comparative look at different alkyl phosphonates highlights how chain length can be a critical tuning parameter for material properties.

| Compound Name | Molecular Formula | Key Feature | Potential Architectural Influence |

| Diethyl Ethylphosphonate | C6H15O3P | Short alkyl chains | Suitable for creating compact, rigid frameworks. |

| This compound | C16H35O3P | Long, flexible alkyl chains | Promotes formation of layered structures, flexible MOF pores, and enhanced hydrophobicity. |

| Di-tert-butyl Phosphate (B84403) | C8H19O4P | Bulky alkyl groups | Introduces significant steric hindrance, useful for creating porous ceramic materials. rsc.org |

Enhanced Performance and Selectivity in Existing Application Domains

Future research will also focus on optimizing the performance of this compound in its established roles, primarily as a solvent extraction agent and a specialty plasticizer.

Solvent Extraction of Metals: Organophosphorus compounds are workhorses in the hydrometallurgical industry for extracting and separating metals, including rare earth elements and heavy metals. mdpi.comresearchgate.net The efficiency and selectivity of an extractant are governed by a delicate balance of factors, including the steric hindrance around the coordinating P=O group and the hydrophobicity of the molecule. mdpi.comtandfonline.com Compared to shorter-chain analogues like DEEP, the long heptyl chains in this compound significantly increase its hydrophobicity. This can lead to:

Higher Partition Coefficients: Favoring the transfer of the metal-extractant complex into the organic phase, potentially increasing extraction efficiency.

Enhanced Selectivity: The bulkier heptyl groups can introduce greater steric differentiation between metal ions of different sizes, leading to improved separation factors. Future studies will likely involve systematic investigations into the extraction of a wide range of metal ions, optimizing parameters like pH and extractant concentration to leverage the unique properties of the heptyl chains. mdpi.com The development of bifunctional extractants, which contain two coordinating groups, has shown promise for dramatically increasing extractability, a principle that could be applied by modifying the structure of this compound. tandfonline.comtandfonline.com

Advanced Plasticizers and Flame Retardants: Diethyl ethylphosphonate (DEEP) is used as a flame-retardant plasticizer in polymers like polyurethane and polyester (B1180765) resins. tandfonline.com The longer alkyl chains of this compound would enhance its plasticizing effect due to better compatibility with nonpolar polymer chains. This could be particularly valuable in applications requiring flexibility at low temperatures. Research will aim to quantify its effectiveness as a flame retardant, likely acting through a combination of gas-phase radical quenching and condensed-phase char formation, characteristic of phosphorus-based retardants.

Exploration of New Catalytic and Material Science Roles

The reactivity of the phosphonate group opens doors to applications beyond extraction and plasticization, particularly in catalysis and advanced material science.

Organocatalysis: The field of organophosphorus catalysis has seen rapid growth, utilizing phosphines and their derivatives to mediate a wide range of chemical transformations. acs.orgacs.org While phosphine (B1218219) oxides (a related structure) are often seen as waste products in reactions like the Wittig or Mitsunobu reactions, there is a major push to develop catalytic cycles that avoid this waste. acs.org Future research could investigate whether this compound can act as a precursor to catalytically active species or participate directly in catalytic cycles, for example, in hydrophosphonylation reactions.

Corrosion Inhibition and Surface Modification: Phosphonic acids are known to bind strongly to metal oxide surfaces, forming protective films that inhibit corrosion. taylorandfrancis.com this compound can be hydrolyzed to its corresponding phosphonic acid, which could then be applied to metal surfaces. The long heptyl chains would create a dense, hydrophobic barrier, significantly enhancing protection against aqueous corrosion. This could find use in cooling water systems, desalination plants, and for protecting metal infrastructure. wikipedia.org